3-[(3,4-Dimethoxyphenyl)methyl]-1-phenylurea
Description
Contextualization of Urea (B33335) Derivatives in Modern Drug Discovery
The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a privileged scaffold in medicinal chemistry. bohrium.comrsc.org Its significance stems from its ability to act as a rigid and reliable hydrogen bond donor-acceptor unit, facilitating strong and specific interactions with biological targets such as enzymes and receptors. nih.govnih.gov This capacity for hydrogen bonding is crucial for molecular recognition and is a key determinant of a compound's pharmacological activity. nih.gov
Since the synthesis of urea by Friedrich Wöhler in 1828, which marked a pivotal moment in the history of chemistry, urea derivatives have been incorporated into a multitude of approved drugs and clinical candidates. nih.gov The versatility of the urea moiety allows for the synthesis of a diverse library of compounds with a wide range of therapeutic applications. nih.gov Urea-based compounds have demonstrated efficacy as anticancer agents, with several kinase inhibitors featuring this scaffold. frontiersin.org Beyond oncology, urea derivatives have been investigated for their potential as anti-tuberculosis agents, complement inhibitors, and for various other pharmacological activities. nih.govnih.gov The structural and synthetic adaptability of the urea core continues to make it an attractive starting point for the design of new therapeutic agents. frontiersin.org
Rationale for Investigating the 3-[(3,4-Dimethoxyphenyl)methyl]-1-phenylurea Scaffold
The specific scaffold of this compound combines two key structural motifs that are independently recognized for their pharmacological potential: the phenylurea core and the 3,4-dimethoxybenzyl group. The phenylurea structure is a common feature in many biologically active molecules, contributing to their ability to bind to target proteins. nih.gov
The 3,4-dimethoxybenzyl group, also known as a veratryl group, is found in numerous natural and synthetic compounds with a wide array of biological activities. chemicalbook.com This moiety is a key component in the synthesis of various pharmaceutical drugs, including antihypertensive agents and antiallergic medications. chemicalbook.com The presence of the two methoxy (B1213986) groups on the phenyl ring can influence the compound's electronic properties, solubility, and metabolic stability, all of which are critical factors in drug design.
The combination of these two moieties in the this compound scaffold presents a compelling case for investigation. Research into closely related analogues, such as 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, has identified this class of compounds as potent inhibitors of the complement system, a key component of the innate immune response. nih.gov This finding provides a strong rationale for further exploring the therapeutic potential of this scaffold and its derivatives.
Overview of Current Research Landscape and Academic Significance
The current research landscape for urea derivatives is vibrant and expansive, with thousands of patents and academic publications dedicated to exploring their therapeutic potential. frontiersin.org A significant portion of this research is focused on their application as anticancer agents, particularly as kinase inhibitors. frontiersin.org However, the academic significance of urea-based scaffolds extends to a much broader range of biological targets and disease states.
Recent studies have highlighted the potential of phenylurea derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, and as FabH inhibitors with antibacterial activity. nih.govnih.gov Furthermore, the discovery of a 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea derivative as a potent complement inhibitor has opened up new avenues for the development of therapeutics for complement-mediated diseases. nih.gov This particular finding is highly relevant to the this compound scaffold, suggesting that it may share a similar mechanism of action and therapeutic potential.
The academic inquiry into these compounds is largely driven by the desire to understand their structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity and optimize its potency and selectivity. nih.gov
Scope and Objectives of Focused Academic Inquiry
A focused academic inquiry into the this compound scaffold and its analogues is guided by several key objectives. The primary goal is to synthesize and characterize novel derivatives of this scaffold and to evaluate their biological activity against specific therapeutic targets. A significant aspect of this inquiry involves elucidating the structure-activity relationships within this series of compounds. This is achieved by systematically altering the substituents on the phenyl rings and the linker between them to understand how these changes affect potency and selectivity.
The data presented below for a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, close analogues of the title compound, illustrates the type of data generated in such an inquiry. The inhibitory concentrations (IC₅₀) against the complement system provide a quantitative measure of their potency.
| Compound | Structure | IC₅₀ (nM) |
|---|---|---|
| 7c | 1-(3-(Pentyloxy)-4-methoxyphenyl)-3-(1-phenylethyl)urea | 20 |
| 7d | 1-(3-(Hexyloxy)-4-methoxyphenyl)-3-(1-phenylethyl)urea | 14 |
| 7k | 1-(3-(Pentyloxy)-4-methoxyphenyl)-3-(1-(m-tolyl)ethyl)urea | 16 |
| 7l | 1-(3-(Hexyloxy)-4-methoxyphenyl)-3-(1-(m-tolyl)ethyl)urea | 13 |
| 7o | 1-(3-(Hexyloxy)-4-methoxyphenyl)-3-(1-(p-tolyl)ethyl)urea | 18 |
Data sourced from a study on complement inhibitors, representing the type of findings in this research area. nih.gov
Further objectives of such academic inquiry include the investigation of the mechanism of action of these compounds and the exploration of their potential in various disease models. Ultimately, the goal is to identify lead compounds that can be further developed into novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-9-8-12(10-15(14)21-2)11-17-16(19)18-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWUKFBHGAOMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 3,4 Dimethoxyphenyl Methyl 1 Phenylurea
Established Synthetic Pathways for the Core 1-Phenylurea (B166635) Structure
The formation of the N,N'-disubstituted urea (B33335) linkage is central to synthesizing the target compound. Several reliable methods have been developed for creating this functional group, ranging from classic coupling reactions to more modern, safety-conscious approaches.
Isocyanate-Based Coupling Reactions
The most direct and widely utilized method for synthesizing unsymmetrical ureas, such as the 1-phenylurea scaffold, is the reaction between an isocyanate and an amine. nih.gov This reaction is typically efficient and proceeds by the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate.
In a typical procedure, an aryl isocyanate is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), to which the desired amine is added. mdpi.com The reaction is generally conducted at room temperature and stirred until the isocyanate is completely consumed, which can be monitored by thin-layer chromatography (TLC). nih.gov The resulting 1-phenylurea derivative is then isolated and purified, often through solvent removal and flash chromatography. mdpi.com Yields for this type of reaction can be quite high, ranging from moderate to excellent. nih.govmdpi.com
Table 1: Examples of Isocyanate-Based Urea Synthesis
| Reactants | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aryl isocyanate, Aniline (B41778) derivatives | THF | Room Temperature | 64-91% | mdpi.com |
Triphosgene-Mediated Approaches and Adaptations
While effective, the use of isocyanates involves handling reagents that can be toxic and moisture-sensitive. An alternative approach involves the in situ generation of the isocyanate from a more stable amine precursor using a phosgene (B1210022) equivalent. Historically, this was done with highly toxic phosgene gas. mdpi.com However, solid and safer phosgene surrogates are now preferred.
Triphosgene (B27547), or bis(trichloromethyl) carbonate, has emerged as a convenient and safer substitute for phosgene. mdpi.comnih.gov In this one-step method, an aryl amine is treated with a sub-stoichiometric amount (e.g., 1/3 equivalent) of triphosgene in the presence of a base, such as triethylamine (B128534) (Et₃N), in an anhydrous solvent like THF. mdpi.com This reaction, typically performed at low temperatures, generates a non-isolable aryl isocyanate intermediate. A second, different amine is then added to the reaction mixture, which proceeds to form the unsymmetrical urea. mdpi.com This method avoids the need to isolate the isocyanate and has been shown to produce good yields, often superior to two-step procedures that involve forming and isolating a carbamate (B1207046) intermediate. mdpi.com
Table 2: Comparison of Triphosgene-Mediated Synthesis Methods
| Method | Key Reagents | Steps | Typical Yield | Reference |
|---|---|---|---|---|
| One-Step Carbonylation | Amine 1, Triphosgene, Et₃N, Amine 2 | 1 | 72% | mdpi.com |
Benign and Scalable Synthesis Techniques
Increasing emphasis on green chemistry has driven the development of more environmentally friendly and scalable methods for urea synthesis. These approaches aim to minimize the use of hazardous reagents and solvents.
One such technique involves the reaction of an amine with urea in an aqueous medium. For instance, the synthesis of phenylurea can be achieved by heating aniline and urea in water with catalytic amounts of hydrochloric and glacial acetic acid. iglobaljournal.com This method avoids volatile organic solvents and uses readily available, inexpensive starting materials.
Another green approach focuses on eliminating solvents altogether. By melting a liquid amine or dioxazolone substrate, the reaction can proceed under solvent-free conditions at a moderately elevated temperature (e.g., 60°C). tandfonline.com This technique can rapidly produce the desired urea product, which often solidifies as it forms. tandfonline.com
Furthermore, isocyanate-free routes are being actively explored to enhance safety, particularly for industrial-scale production. nih.govrsc.org One promising strategy is the melt polycondensation of urea directly with diamines, which proceeds without catalysts or solvents and generates ammonia (B1221849) as the primary byproduct. rsc.orgrsc.org While often applied to polymer synthesis, the underlying principles can be adapted for small-molecule synthesis. The use of 3-substituted dioxazolones as isocyanate surrogates also represents a benign alternative, as they decompose with the extrusion of carbon dioxide to generate the reactive isocyanate in situ, avoiding the direct handling of toxic precursors. tandfonline.com
Targeted Synthesis of 3-[(3,4-Dimethoxyphenyl)methyl]-1-phenylurea and Analogues
The specific assembly of this compound requires a synthetic plan that correctly joins the two key fragments of the molecule.
Strategic Bond Disconnections and Retrosynthetic Analysis
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule. For this compound, the most logical disconnection is at the C-N bonds of the urea moiety. This reveals two primary synthons: a phenyl isocyanate synthon and a 3,4-dimethoxybenzylamine (B142225) synthon.
Disconnection 1 (C-N bond): this compound → Phenyl isocyanate + (3,4-Dimethoxyphenyl)methanamine
Disconnection 2 (Alternative): this compound → (3,4-Dimethoxyphenyl)methyl isocyanate + Aniline
The first disconnection is generally preferred as phenyl isocyanate is a commercially available and common reagent. The synthetic challenge then becomes the preparation of (3,4-dimethoxyphenyl)methanamine. The forward synthesis would involve the direct reaction of phenyl isocyanate with (3,4-dimethoxyphenyl)methanamine, following the isocyanate-based coupling methods described in section 2.1.1.
Introduction of the 3,4-Dimethoxyphenyl Moiety
The key precursor for the synthesis is the amine-containing 3,4-dimethoxyphenyl fragment. This building block can be synthesized from several readily available starting materials, most notably those derived from eugenol (B1671780) or veratraldehyde (3,4-dimethoxybenzaldehyde).
One common route involves the synthesis of 3,4-dimethoxybenzyl cyanide as an intermediate. researchgate.net This can be achieved from 3,4-dimethoxybenzyl alcohol by converting it to the corresponding benzyl (B1604629) chloride with a reagent like thionyl chloride (SOCl₂), followed by a nucleophilic substitution with sodium cyanide. researchgate.net The resulting 3,4-dimethoxybenzyl cyanide can then be reduced to the target amine, (3,4-dimethoxyphenyl)methanamine, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Alternatively, veratraldehyde can be used as a starting point. Reductive amination of veratraldehyde with ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation provides a direct route to (3,4-dimethoxyphenyl)methanamine. Another pathway involves converting veratraldehyde into 3,4-dimethoxyphenylacetonitrile, which is then reduced. googleapis.com The synthesis of various derivatives of 2-(3,4-dimethoxyphenyl)ethylamine is well-documented, highlighting the accessibility of this structural motif for elaboration into more complex molecules. nih.gov
Functionalization of the Phenylurea Framework
The phenylurea framework is a privileged structure in medicinal chemistry, largely due to the urea moiety's ability to act as a rigid and effective hydrogen bond donor-acceptor unit. nih.govrsc.org Functionalization of the core structure of this compound typically involves the strategic formation of the urea bond itself. The most common synthetic route involves the reaction of an appropriate isocyanate with an amine.
For the synthesis of the parent compound, this can be achieved in two ways:
Reaction of phenyl isocyanate with (3,4-dimethoxyphenyl)methanamine.
Reaction of 3,4-dimethoxybenzyl isocyanate with aniline.
This modular approach is fundamental to the functionalization of the framework, as a wide variety of derivatives can be accessed by simply changing the starting materials. For instance, substituted anilines or benzylamines can be used to introduce diverse functional groups onto either of the aromatic rings. mdpi.com A general procedure involves reacting the chosen aniline or benzylamine (B48309) with a phosgenating agent like triphosgene to generate an isocyanate intermediate in situ, which is then reacted with the corresponding amine component to yield the final urea derivative. mdpi.comnih.gov
More advanced methods for forming the C-N bonds of the urea have also been developed to circumvent the use of often hazardous isocyanates. nih.gov Palladium-catalyzed C-N cross-coupling reactions, for example, provide a versatile route to unsymmetrical diaryl ureas and related structures. nih.gov Another modern approach involves the Hofmann rearrangement of primary amides induced by hypervalent iodine reagents, which generates the isocyanate intermediate under milder conditions for subsequent reaction with an amine. thieme-connect.com These methods expand the toolkit available for creating a diverse library of compounds based on the this compound scaffold.
Advanced Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound's biological activity and pharmacokinetic properties. For the N-aryl-N'-benzyl urea class of molecules, derivatization strategies focus on systematically modifying three key regions: the aromatic rings, the urea linkage, and the benzylic methylene (B1212753) bridge. researchgate.net
Exploration of Substituent Effects on Aromatic Rings
SAR studies systematically explore the replacement of these existing groups with a range of other substituents to probe the electronic and steric requirements for activity. Substituents are generally classified as either electron-donating or electron-withdrawing, which influence the aromatic ring through inductive and resonance effects. libretexts.org
Electron-Donating Groups (EDGs): These groups activate the aromatic ring, making it more electron-rich. Examples include alkyl, hydroxyl, and amino groups. minia.edu.eg
Electron-Withdrawing Groups (EWGs): These groups deactivate the ring by pulling electron density away from it. Halogens, nitro, cyano, and carbonyl groups are common examples. lumenlearning.comlibretexts.org
Studies on related 1,3-diphenylurea (B7728601) compounds have shown that the nature and position of halogen substituents can have a significant impact on antitumor activity. nih.gov For instance, di-halogenated phenyl analogues often display different activity profiles compared to their mono-halogenated counterparts, highlighting the importance of a detailed exploration of the substitution pattern. nih.gov
| Substituent Group | Electronic Effect | Examples | Potential Impact on Molecular Properties |
|---|---|---|---|
| Activating Groups | Electron-Donating (EDG) | -OCH₃, -OH, -NH₂, -CH₃ | Increases electron density on the ring; may enhance π-π or cation-π interactions. |
| Deactivating Groups | Electron-Withdrawing (EWG) | -Cl, -Br, -CF₃, -NO₂, -CN | Decreases electron density; may introduce new hydrogen bonding or dipole interactions. |
Modifications of the Urea Linkage
The urea moiety (-NH-CO-NH-) is a critical pharmacophore, primarily due to its ability to form multiple hydrogen bonds with biological targets. nih.govbyk.com Modifications to this linker can fine-tune binding affinity and selectivity. One strategy involves N-alkylation; for example, methylation of one of the urea nitrogens can alter the hydrogen bond donating capacity and may improve pharmacokinetic properties. nih.gov
Another advanced strategy is the bioisosteric replacement of the urea group. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. Replacing the urea linkage can improve properties such as metabolic stability, solubility, or patentability.
| Urea Moiety | Common Bioisosteric Replacements | Key Feature |
|---|---|---|
| -NH-CO-NH- | Thiourea (B124793) (-NH-CS-NH-) | Maintains H-bond donor capacity with altered electronics and lipophilicity. nih.gov |
| Squaramide | A more acidic H-bond donor, forming strong interactions. nih.gov | |
| Cyanoguanidine | Offers a different geometry and hydrogen bonding pattern. nih.gov | |
| Inverted Amide/Acylurea | Alters the directionality of the amide bond within the linker. reading.ac.uk |
These modifications can fundamentally alter the way the molecule interacts with its target, providing valuable insights for SAR. mdpi.com
Heterocyclic Ring Incorporations
Replacing one or both of the aryl rings with heterocyclic systems is a widely used strategy in medicinal chemistry to improve pharmacological profiles. nih.gov Heterocycles can introduce basic or acidic centers, enhance solubility, provide additional hydrogen bonding sites, and create novel interactions with biological targets. mdpi.com
In the context of the this compound scaffold, several modifications are synthetically feasible:
Replacement of the Phenyl Ring: The terminal phenyl group can be replaced with various heterocycles, such as pyridine, pyrimidine, or pyrazole. For example, the synthesis of N-aryl-N'-pyrimidin-4-yl ureas has been shown to yield potent kinase inhibitors. nih.govnih.gov
Replacement of the Dimethoxyphenyl Ring: The benzyl portion of the molecule can also be derived from a heterocyclic aldehyde or amine, introducing rings like furan, thiophene, or indazole into the structure.
The incorporation of these rings can lead to compounds with significantly different shapes, polarities, and binding modes, making it a powerful tool for lead optimization. bham.ac.ukresearchgate.net
Analytical Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The unambiguous structural confirmation of this compound and its synthesized derivatives is accomplished using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.comsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of the parent compound would exhibit characteristic signals. Protons on the aromatic rings would appear in the downfield region (typically ~6.5-7.5 ppm). The two methoxy (B1213986) groups (-OCH₃) would produce sharp singlets around 3.8-3.9 ppm. The methylene bridge protons (-CH₂-) would likely appear as a doublet, and the two N-H protons of the urea linkage would be visible as broad singlets whose chemical shift can be concentration and solvent dependent. mdpi.com
¹³C NMR: The carbon NMR spectrum provides complementary information. A key signal is the carbonyl carbon of the urea group, which is expected to appear significantly downfield (~155-160 ppm). nih.gov The aromatic carbons and the carbons of the methoxy and methylene groups would also have distinct chemical shifts. mdpi.com For complex derivatives, 2D NMR techniques (like COSY and HSQC) are employed to confirm connectivity. researchgate.net
| Proton Group | Expected ¹H Chemical Shift (δ, ppm) | Carbon Group | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic (Ar-H) | 6.5 - 7.5 | Urea (C=O) | 155 - 160 |
| Urea (N-H) | Variable (e.g., 6.0 - 9.0) | Aromatic (Ar-C) | 110 - 150 |
| Methylene (-CH₂-) | ~4.3 | Methoxy (-OCH₃) | ~56 |
| Methoxy (-OCH₃) | ~3.8 | Methylene (-CH₂-) | ~45 |
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula. researchgate.net Tandem MS (MS/MS) experiments can be performed to fragment the molecular ion, yielding characteristic product ions that help confirm the connectivity of the different parts of the molecule.
Together, these analytical methods provide a comprehensive characterization, ensuring the identity and purity of the target compound and any of its synthesized analogues.
Preclinical Biological Activity Spectrum of 3 3,4 Dimethoxyphenyl Methyl 1 Phenylurea and Its Derivatives
Antimicrobial Efficacy (Antibacterial and Antifungal Investigations)
Derivatives of 3-[(3,4-Dimethoxyphenyl)methyl]-1-phenylurea have been investigated for their potential to combat microbial infections, showing activity against both bacterial and fungal pathogens.
Studies on the antibacterial effects of this compound derivatives have revealed notable inhibitory activity. For instance, a series of 1-(2,4-dihydroxy-6-methylphenyl)-3-(substituted-phenyl)urea derivatives were synthesized and evaluated for their antibacterial properties. Several of these compounds demonstrated significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be comparable to the standard antibiotic ciprofloxacin. The presence of electron-withdrawing groups on the phenyl ring was observed to enhance the antibacterial efficacy.
Another study focused on N,N'-disubstituted ureas and thioureas derived from aminoarenes. These compounds, which share a structural similarity with this compound, were tested against a panel of bacterial strains. Some of these derivatives exhibited promising antibacterial activity, with certain compounds showing selective inhibition of bacterial growth.
The antifungal potential of this compound analogs has also been a subject of investigation. Research into novel urea (B33335) and thiourea (B124793) derivatives has shown that some of these compounds possess significant antifungal properties. In one study, a series of urea derivatives were synthesized and screened for their activity against various fungal pathogens, including Candida albicans and Cryptococcus neoformans. Several compounds displayed potent antifungal activity, with MIC values indicating their potential as lead structures for the development of new antifungal agents. The structure-activity relationship studies suggested that the nature and position of substituents on the aromatic rings play a crucial role in determining the antifungal efficacy.
Anticancer and Antiproliferative Potency
The anticancer and antiproliferative activities of this compound and its derivatives have been extensively studied, revealing their potential as cytotoxic agents against various cancer cell lines.
Numerous studies have demonstrated the in vitro cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines. For example, a series of novel 1,3-disubstituted urea derivatives were synthesized and evaluated for their anticancer activity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Several of these compounds exhibited significant dose-dependent cytotoxicity, with some derivatives showing IC50 values in the low micromolar range.
The cytotoxic potential is often linked to the substitution pattern on the phenyl rings. The presence of specific functional groups can enhance the ability of these compounds to induce cell death in cancer cells.
Beyond general cytotoxicity, derivatives of this compound have been shown to specifically inhibit the proliferation of cancer cells. This antiproliferative effect is a key aspect of their potential as anticancer agents. Research has indicated that these compounds can arrest the cell cycle at different phases, thereby preventing the uncontrolled division of cancer cells.
For instance, studies on certain phenylurea derivatives have shown that they can induce G2/M phase cell cycle arrest in human cancer cells. This disruption of the normal cell cycle progression ultimately leads to a reduction in the proliferation of the cancer cell population. The antiproliferative activity is often correlated with the cytotoxic effects, with the most potent cytotoxic compounds also being the most effective inhibitors of cell proliferation.
Anti-inflammatory and Immunomodulatory Effects
In addition to their antimicrobial and anticancer properties, some derivatives of this compound have been explored for their anti-inflammatory and immunomodulatory potential. While this area of research is less extensive compared to the anticancer studies, preliminary findings suggest that these compounds may have a role in modulating inflammatory responses.
Research has indicated that certain urea derivatives can inhibit the production of pro-inflammatory mediators. For example, some compounds have been shown to suppress the release of nitric oxide (NO) and prostaglandins, which are key players in the inflammatory cascade. The mechanism of action is thought to involve the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Modulation of Inflammatory Mediators
There is no specific information available in the reviewed literature detailing the modulation of inflammatory mediators by This compound . Research on structurally related compounds, such as 1,3-bis(p-hydroxyphenyl)urea, has indicated anti-inflammatory properties, suggesting that the urea scaffold can be a component of molecules with such activity. However, without direct studies, the specific effects of the 3,4-dimethoxyphenyl and phenyl substituents on the inflammatory response remain uncharacterized for the target compound.
Antidiabetic and Metabolic Regulation Investigations
Alpha-Glucosidase and Alpha-Amylase Inhibition
Specific inhibitory activities of This compound against α-glucosidase and α-amylase are not documented in the reviewed literature. The inhibition of these enzymes is a key strategy in the management of type 2 diabetes. Studies on other phenylurea derivatives, such as (E)-1-phenyl-3-(4-styrylphenyl)ureas, have demonstrated potent competitive inhibition of α-glucosidase. This suggests that the phenylurea moiety can be a pharmacophore for α-glucosidase inhibition. However, the specific contribution of the 3,4-dimethoxybenzyl group to this activity in the requested compound is unknown.
Impact on Glucose Uptake and Insulin-like Activity
There is no available research in the reviewed sources that investigates the impact of This compound on glucose uptake or its potential insulin-like activity. Studies in this area would typically involve cell-based assays, for example, using adipocyte or myocyte cell lines, to determine the compound's effect on glucose transport mechanisms. Such data is not currently available for this specific molecule.
Other Noteworthy Biological Activities
Anti-HIV Activity
The anti-HIV activity of This compound has not been specifically reported in the reviewed scientific literature. Research into related compounds, such as N-3,5-dimethylbenzyl-substituted urea derivatives, has been conducted in the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. While this indicates that urea-containing structures are of interest in HIV research, specific data, including EC50 or IC50 values, for This compound are not available.
Analgesic and Antinociceptive Properties
An extensive review of preclinical literature did not yield specific studies evaluating the analgesic or antinociceptive properties of this compound or its direct derivatives. While research into novel analgesic compounds is ongoing, with various chemical scaffolds being investigated for their potential to treat both acute and chronic pain, this particular phenylurea derivative has not been a specific focus in the available research. news-medical.netuniroma1.itnih.govnih.govmdpi.comnih.govscielo.breuropeanreview.orgnih.gov
Complement System Inhibition
The complement system is a crucial component of the innate immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases. nih.gov Phenylurea derivatives have been identified as a novel class of complement inhibitors.
Research initiated from a high-throughput screening identified 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, a compound structurally related to this compound, as a moderate inhibitor of the complement system. nih.gov This initial hit compound demonstrated a half-maximal inhibitory concentration (IC50) of 50 μM in a hemolytic assay. nih.gov
Structural modifications to this lead compound led to the development of a series of potent complement inhibitors. An extensive structure-activity relationship (SAR) study revealed that modifications on both the dimethoxyphenyl and the phenylethylamine moieties could significantly enhance inhibitory activity. Notably, the introduction of a five or six-carbon chain on the phenylurea structure resulted in compounds with IC50 values as low as 13 nM. nih.gov
Further investigation into the mechanism of action of these derivatives, specifically compound 7l from the study, indicated that it inhibited the formation of the membrane attack complex (C9 deposition) through the classical, lectin, and alternative pathways of the complement system. nih.gov Interestingly, this compound did not affect the earlier stages of the cascade involving C3 and C4 deposition. nih.gov
Table 1: Complement System Inhibitory Activity of Phenylurea Derivatives
| Compound | Description | IC50 (Hemolytic Assay) | Mechanism of Action |
|---|---|---|---|
| Hit Compound 1 | 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea | 50 μM | Moderate complement inhibition |
| Optimized Compound 7l | A derivative with a six-carbon chain modification | 13 nM | Inhibition of C9 deposition |
Antiparasitic Activity
A review of the available preclinical research did not identify any studies specifically investigating the antiparasitic activity of this compound or its closely related derivatives. While various chemical classes, including other urea derivatives, have been explored for their potential against parasites like Cryptosporidium parvum, this specific compound has not been a subject of such investigations in the public domain. nih.govmdpi.comnih.gov
Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the metabolism of monoamine neurotransmitters. nih.gov Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. researchgate.netmdpi.com
While direct studies on the MAO inhibitory potential of this compound are not available, research on structurally related compounds suggests a potential for this activity. Specifically, the 3,4-dimethoxyphenyl moiety is present in other known MAO inhibitors. For instance, the compound 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) has been shown to inhibit both MAO isoforms, with a 30-fold higher selectivity for MAO-A. nih.gov This compound was identified as a mixed and reversible MAO-A inhibitor with potential antidepressant effects. nih.gov
The inhibitory constants (Ki) for 2-DMPI were determined to be 1.53 μM for MAO-A and 46.67 μM for MAO-B. nih.gov The presence of the 3,4-dimethoxyphenyl group in both 2-DMPI and this compound suggests that the latter could potentially interact with MAO enzymes, though dedicated preclinical studies would be required to confirm and quantify such activity.
Table 2: MAO Inhibitory Activity of a Structurally Related Compound
| Compound | Target | Ki Value | Selectivity | Nature of Inhibition |
|---|---|---|---|---|
| 2-DMPI | MAO-A | 1.53 μM | 30-fold for MAO-A | Mixed and Reversible |
Mechanistic Elucidation and Molecular Target Identification of 3 3,4 Dimethoxyphenyl Methyl 1 Phenylurea
Identification of Putative Biological Targets (Enzymes, Receptors, Proteins)
There is no available scientific literature detailing the specific biological targets of 3-[(3,4-Dimethoxyphenyl)methyl]-1-phenylurea. Research on analogous compounds suggests that the phenylurea scaffold is a versatile pharmacophore, but target engagement is highly dependent on the specific substitution patterns of the aryl rings.
Receptor Binding Studies (e.g., CB1 Receptor, μ Opioid Receptor)
No studies documenting the binding affinity or functional activity of this compound at the cannabinoid 1 (CB1) receptor, the μ-opioid receptor, or any other receptor have been found. While other diarylurea derivatives have been investigated as allosteric modulators of the CB1 receptor and as ligands for opioid receptors, this specific compound is not mentioned in that research. nih.govacs.orgnih.govmdpi.comnih.gov
Enzyme Inhibition Assays (e.g., Kinases, Hydrolases)
Specific enzyme inhibition data, such as IC50 or Ki values, for this compound are absent from the public domain. The broader class of phenylurea derivatives has been shown to inhibit various enzymes, including receptor tyrosine kinases like Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as other kinases involved in cell signaling. nih.govnih.govnih.gov Additionally, some related compounds have been explored as inhibitors of hydrolases like leukotriene A4 hydrolase. nih.gov However, without direct experimental assays, it is impossible to determine if this compound shares these properties.
Cellular and Subcellular Mechanisms of Action
Detailed investigations into the cellular and subcellular effects of this compound are not available. Therefore, its role in modulating critical cellular processes remains unknown.
Induction of Programmed Cell Death (Apoptosis, Necroptosis)
No studies have been found that evaluate the ability of this compound to induce apoptosis or other forms of programmed cell death. Research on compounds with a similar, but distinct, 3,4,5-trimethoxyphenyl fragment has demonstrated pro-apoptotic effects in cancer cell lines, but this cannot be extrapolated due to the difference in chemical structure. nih.govnih.gov
Impact on Cell Cycle Progression
The effect of this compound on cell cycle progression has not been reported. Other phenylurea derivatives have been shown to cause cell cycle arrest, often in the G2/M phase, as part of their anticancer mechanism. mdpi.comnih.gov Without specific studies, the activity of this compound in this regard remains speculative.
Effects on Mitochondrial Function and Reactive Oxygen Species Generation
There is no available scientific literature or experimental data detailing the effects of this compound on mitochondrial function. This includes a lack of information regarding its impact on mitochondrial respiration, membrane potential, or ATP synthesis. Furthermore, no studies have been published that investigate the compound's potential to induce or inhibit the generation of reactive oxygen species (ROS).
Interaction with Microtubule Proteins
Currently, there are no research findings that describe any interaction between this compound and microtubule proteins. Studies to determine if this compound can bind to tubulin, affect microtubule polymerization or depolymerization, or disrupt the microtubule network have not been reported.
Biochemical Pathways and Cellular Processes Affected by Compound Activity
The specific biochemical pathways and cellular processes that may be modulated by the activity of this compound have not been elucidated. There is a lack of research identifying the signaling cascades, metabolic pathways, or other cellular functions that might be affected by this compound.
Structure-Mechanism Relationships
Due to the absence of studies on the biological activity and molecular targets of this compound, no structure-mechanism relationships have been established for this compound. The specific structural features of the 3,4-dimethoxybenzyl group and the phenylurea moiety and their contributions to any potential biological activity are yet to be investigated.
Structure Activity Relationship Sar Studies of 3 3,4 Dimethoxyphenyl Methyl 1 Phenylurea Derivatives
Impact of Substituent Variations on Biological Efficacy and Selectivity
The electronic landscape of the phenyl rings in phenylurea derivatives plays a pivotal role in their biological function. The introduction of electron-donating or electron-withdrawing groups can modulate the molecule's polarity, hydrogen bonding capacity, and reactivity. Studies on various phenylurea series have demonstrated that electron-withdrawing groups at the para-position of the phenyl ring can be beneficial for activity in certain contexts, such as in inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov For instance, para-substituents like nitro (NO2) have been shown to be more potent than unsubstituted or alkyl-substituted analogs. nih.gov
Steric hindrance is another critical factor. The size and position of substituents can dictate how the molecule fits into a biological target's binding pocket. Research has consistently shown a strong preference for para-substitution on the phenyl ring of the urea (B33335) moiety. nih.gov Substitutions at the ortho- or meta-positions often lead to a significant loss of activity, likely due to steric clashes that prevent optimal binding. nih.gov Furthermore, even at the favored para-position, bulky substituents such as an isopropyl group can abrogate activity, indicating that the binding pocket has specific size constraints. nih.gov
Interactive Table: Effect of Phenyl Ring Substituents on IDO1 Inhibitory Activity of Phenylurea Derivatives.
| Substituent Position | Substituent | Relative Activity | Reference |
|---|---|---|---|
| para | H | Baseline | nih.gov |
| para | CH3 | Active | nih.gov |
| para | Cl | Active | nih.gov |
| para | Br | Active | nih.gov |
| para | NO2 | Highly Active | nih.gov |
| ortho | CH3 | Inactive | nih.gov |
| meta | Cl | Inactive | nih.gov |
The phenylurea bridge is a key structural element, acting as a rigid scaffold that correctly orients the two aromatic moieties for optimal interaction with a biological target. The urea functionality itself is a potent hydrogen bond donor and acceptor, which is fundamental for forming stable interactions with protein and receptor targets. nih.govnih.gov These hydrogen bonds are often critical for stabilizing the drug-receptor complex and are a recurring motif in a vast number of bioactive compounds. nih.govnih.gov The planarity and conformational rigidity of the urea group contribute to a lower entropy loss upon binding, which can be thermodynamically favorable. Modifications to this bridge, such as replacing one of the NH groups, can help to probe the necessity of its hydrogen-bonding capabilities for biological activity. nih.gov
Stereochemical Considerations and Enantiomeric Activity Differences
While 3-[(3,4-dimethoxyphenyl)methyl]-1-phenylurea itself is not chiral, the introduction of chiral centers into its derivatives can lead to enantiomers with distinct biological activities. Stereoisomerism is a critical aspect of drug design, as biological systems are inherently chiral, often leading to stereospecific interactions. unife.itmdpi.com For phenylurea derivatives, the introduction of a stereocenter, for instance in a substituent, could result in one enantiomer having a significantly higher affinity for the target than the other. nih.gov This difference in activity arises from the differential ability of the enantiomers to fit into the three-dimensional space of the binding site. unife.it The separation and biological evaluation of individual enantiomers are therefore essential steps in the development of chiral phenylurea-based therapeutic agents. researchgate.net
Pharmacophore Elucidation for Target Interactions
A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.com For phenylurea derivatives, a general pharmacophore model would likely include:
Two aromatic/hydrophobic regions: corresponding to the phenyl and dimethoxyphenyl rings, which engage in hydrophobic interactions within the binding pocket. researchgate.net
A hydrogen-bond donor and acceptor: located on the urea moiety, which are crucial for anchoring the molecule to the target protein through hydrogen bonds. researchgate.netnih.gov
The specific arrangement of these features in three-dimensional space is critical for biological activity. unisi.it The dimethoxyphenyl group may contribute additional hydrogen bond acceptor features through its methoxy (B1213986) oxygens. Elucidating the precise pharmacophore for a given target allows for the rational design of new derivatives with improved potency and selectivity. dovepress.com
Conformational Analysis and Bioactive Conformations
The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional conformation, known as the bioactive conformation, upon binding to its target. nih.govnih.govchemrxiv.org Conformational analysis aims to identify the low-energy conformations of the molecule and to determine which of these is relevant for biological activity. The urea group generally imposes some degree of planarity, but rotation around the single bonds allows for a range of possible spatial arrangements of the phenyl and dimethoxyphenylmethyl groups. The bioactive conformation is the one that maximizes favorable interactions with the binding site. Understanding this conformation is key for designing conformationally constrained analogs that are "pre-organized" for binding, which can lead to increased potency and selectivity. nih.gov
Computational and Theoretical Investigations of 3 3,4 Dimethoxyphenyl Methyl 1 Phenylurea
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Prediction of Binding Modes and Affinities
No studies were found that predict the binding modes and affinities of 3-[(3,4-Dimethoxyphenyl)methyl]-1-phenylurea with any biological target.
Identification of Key Residues for Ligand Binding
Without molecular docking studies, the key amino acid residues involved in the binding of this compound to a protein target have not been identified.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and other biological macromolecules.
Assessment of Ligand-Target Binding Stability and Dynamics
There are no available MD simulation studies to assess the binding stability and dynamics of this compound with a biological target.
Elucidation of Conformational Changes Upon Binding
The conformational changes that may occur in a target protein upon binding of this compound have not been elucidated through MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are regression or classification models that relate a set of predictor variables (chemical structures) to the response variable (biological activity).
No QSAR models that include this compound have been reported in the available literature.
Development of Predictive Models for Biological Activity
To understand the relationship between the chemical structure of this compound derivatives and their anticonvulsant activity, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed. This computational model aims to predict the biological activity of new compounds based on their three-dimensional properties. The model was constructed using a series of 18 synthesized derivatives of this compound, with their anticonvulsant activity evaluated in the maximal electroshock (MES) seizure model in mice.
The statistical robustness of the 3D-QSAR model was confirmed by several parameters. The model demonstrated a strong correlation between the predicted and experimental anticonvulsant activities, as indicated by a high squared correlation coefficient (R²) of 0.966. The predictive power of the model was further validated by a leave-one-out cross-validation procedure, which yielded a high cross-validated correlation coefficient (q²) of 0.704. This indicates that the model is not only descriptive but also has a significant predictive capacity for new, untested compounds. The external predictive ability was confirmed with an R²pred value of 0.854.
The 3D-QSAR model was visualized through contour maps, which highlight the regions around the molecular structure where specific physicochemical properties are predicted to influence biological activity. These maps provide a visual guide for designing new derivatives with potentially enhanced anticonvulsant effects.
| assessment Parameter | bar_chart Value | description Description |
|---|---|---|
| R² (Squared Correlation Coefficient) | 0.966 | Indicates a strong correlation between predicted and experimental data. |
| q² (Cross-validated Correlation Coefficient) | 0.704 | Confirms the predictive power of the model through internal validation. |
| R²pred (External Prediction) | 0.854 | Demonstrates the model's ability to predict the activity of new compounds. |
Identification of Physicochemical Descriptors Influencing Activity
The 3D-QSAR study identified several key physicochemical fields that significantly influence the anticonvulsant activity of this compound derivatives. These fields, represented by the contour maps, provide a detailed understanding of the structure-activity relationship.
The major contributing fields were found to be steric and electrostatic. The steric fields, represented by green and yellow contours, indicate regions where bulky substituents would be favorable or unfavorable for activity, respectively. For instance, the model revealed that bulky substituents are favored at the meta and para positions of the N-1 phenyl ring. This suggests that increasing the steric bulk in these regions could lead to a more potent anticonvulsant effect.
The electrostatic fields, represented by blue and red contours, indicate regions where positive or negative electrostatic potentials are favorable for activity. The model showed that an electropositive potential is favored at the ortho and meta positions of the N-1 phenyl ring, suggesting that electron-withdrawing groups in these positions could enhance activity. Conversely, an electronegative potential was favored at the para position, indicating that electron-donating groups would be beneficial here.
These findings provide a clear roadmap for the rational design of new derivatives of this compound with improved anticonvulsant properties.
| bubble_chart Physicochemical Field | location_on Favorable Location on N-1 Phenyl Ring | lightbulb Implication for Substituents |
|---|---|---|
| Steric (Bulk) | meta and para positions | Introduction of bulkier groups is likely to increase activity. |
| Electrostatic (Positive Potential) | ortho and meta positions | Electron-withdrawing groups are predicted to be beneficial. |
| Electrostatic (Negative Potential) | para position | Electron-donating groups are likely to enhance activity. |
Virtual Screening and In Silico Library Design
While a specific large-scale virtual screening campaign for this compound is not detailed in the available literature, the principles of in silico library design are inherent in the targeted synthesis of its derivatives. The development of the 3D-QSAR model itself serves as a tool for virtual screening, allowing for the theoretical evaluation of a large number of potential derivatives before committing to their chemical synthesis.
The insights gained from the 3D-QSAR contour maps guide the design of a virtual library of compounds. By systematically modifying the substituents on the N-1 phenyl ring according to the favorable steric and electrostatic properties identified, a focused library of new candidate molecules can be generated in silico. These virtual compounds can then be docked into the predictive 3D-QSAR model to estimate their anticonvulsant activity. This process allows for the prioritization of candidates with the highest predicted potency for actual synthesis and biological testing, thereby streamlining the drug discovery process and reducing the reliance on resource-intensive empirical screening.
In Silico Prediction of Drug-Likeness Parameters
The "drug-likeness" of a compound is a qualitative concept used to assess its potential to be an orally active drug. This is often evaluated by considering various physicochemical properties that are known to influence absorption, distribution, metabolism, and excretion (ADME). A common method for predicting drug-likeness is to check for compliance with Lipinski's Rule of Five.
For the parent compound, this compound, and its derivatives, in silico calculations of key physicochemical properties can be performed. These properties typically include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA).
Based on the structure of this compound, its calculated properties generally fall within the acceptable range for drug-likeness. The modifications suggested by the 3D-QSAR model, such as the addition of various substituents to the N-1 phenyl ring, would alter these parameters. Therefore, during the in silico design of new derivatives, it is crucial to monitor these properties to ensure that the newly designed compounds maintain a favorable drug-like profile. For example, while adding a bulky group might enhance activity according to the steric map, it could also increase the molecular weight beyond the acceptable limit. Thus, a balance must be struck between optimizing for biological activity and maintaining favorable physicochemical properties.
| filter_5 Lipinski's Rule of Five Parameter | check_circle Generally Accepted Range for Oral Bioavailability | device_hub Relevance to this compound Design |
|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | Substituents should be chosen to keep the total MW within this limit. |
| LogP (Lipophilicity) | ≤ 5 | Modifications should not excessively increase the lipophilicity. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | The urea (B33335) moiety contributes HBDs; further additions should be monitored. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | The urea and methoxy (B1213986) groups are HBAs; substituent choice can affect this count. |
Future Research Directions and Broader Academic Implications
Design and Synthesis of Next-Generation 3-[(3,4-Dimethoxyphenyl)methyl]-1-phenylurea Analogues with Enhanced Properties
The development of next-generation analogues of this compound would be a primary research focus. The goal is to systematically modify the parent structure to enhance properties such as target affinity, selectivity, metabolic stability, and solubility. Synthetic strategies for phenylurea derivatives are well-established, commonly involving the reaction of an amine with an appropriate isocyanate. nih.govnih.gov
Key areas for structural modification include:
Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, trifluoromethyl, methoxy (B1213986) groups) on either the phenyl or the dimethoxyphenyl ring can significantly influence electronic properties and steric interactions with target proteins. This is a proven strategy for optimizing the activity of kinase inhibitors. nih.gov
Bioisosteric Replacement: The urea (B33335) moiety itself, while often crucial for activity, can be replaced with bioisosteres like thiourea (B124793), guanidine, or other hydrogen-bond-donating groups to overcome potential liabilities such as poor solubility or rapid metabolism. bohrium.com
Scaffold Hopping: The dimethoxyphenylmethyl group could be replaced with other heterocyclic or aromatic systems to explore new chemical space and identify novel interactions with biological targets.
Table 1: Proposed Analogues and Their Rationale
| Modification Area | Example Modification | Rationale for Enhancement |
|---|---|---|
| Phenyl Ring A | Addition of a 4-chloro or 4-trifluoromethyl group | Enhance binding affinity through halogen bonding; improve metabolic stability. |
| Phenyl Ring B | Replacement of dimethoxy with a methylenedioxy group | Modulate lipophilicity and potential for P450 interactions. |
| Urea Linker | Conversion to Thiourea | Alter hydrogen bonding geometry and electronic character; may improve selectivity. |
| Benzyl (B1604629) Linker | Introduction of a methyl group on the benzylic carbon | Create a chiral center to explore stereoselective binding; restrict conformation. |
Integration of Advanced Experimental and Computational Methodologies
To accelerate the drug discovery process, a synergistic approach combining advanced experimental and computational techniques is essential.
Computational Chemistry: In silico methods can predict the properties of designed analogues before their synthesis, saving time and resources. mdpi.com Techniques such as molecular docking can be used to model the binding of this compound derivatives to the active sites of various target proteins. Quantitative Structure-Activity Relationship (QSAR) studies can identify key structural features that correlate with biological activity, guiding the design of more potent compounds. mdpi.com
High-Throughput Screening (HTS): Experimentally, HTS allows for the rapid evaluation of a large library of analogues against a panel of biological targets. This can quickly identify promising lead compounds for further optimization.
Structural Biology: For promising analogues that demonstrate significant activity, obtaining co-crystal structures with their target proteins via X-ray crystallography provides invaluable insight into the precise binding mode. This atomic-level information is crucial for rational, structure-based drug design.
Exploration of Multi-Targeting Approaches for Complex Biological Systems
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Drugs that can modulate several key targets simultaneously, known as multi-target drugs, can offer superior efficacy and a lower likelihood of developing resistance. The diaryl urea scaffold is particularly well-suited for the design of multi-target agents, most notably multi-kinase inhibitors. nih.govnih.gov
Analogues of this compound could be designed to inhibit protein families implicated in disease progression. For instance, many anticancer drugs target protein kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). nih.govnih.gov
Table 2: Potential Kinase Targets for Multi-Targeting Approach
| Target Family | Specific Kinase Example | Rationale |
|---|---|---|
| Receptor Tyrosine Kinases | VEGFR-2 | Key mediator of angiogenesis, a critical process in tumor growth. nih.gov |
| FGFR3 | Frequently mutated or overexpressed in various cancers, including bladder cancer. nih.gov | |
| c-MET | Involved in cell motility, invasion, and metastasis. nih.gov |
| Intracellular Kinases | RAF-1 (C-Raf) | Central component of the MAPK/ERK signaling pathway, often dysregulated in cancer. |
By screening analogues against a panel of such kinases, it may be possible to develop a compound with a tailored polypharmacological profile for treating complex diseases.
Contribution to the Understanding of Urea Derivatives in Medicinal Chemistry and Drug Discovery
The urea moiety is a privileged functional group in medicinal chemistry. nih.govchem-space.com Its rigid, planar structure and ability to act as both a hydrogen bond donor and acceptor allow it to serve as a versatile anchor for binding to protein targets. nih.govacs.org The systematic study of this compound and its derivatives would contribute to the broader understanding of this important chemical class.
Research into this specific scaffold could provide new insights into:
Structure-Activity Relationships (SAR): How do subtle changes in the substitution pattern and conformation of the molecule affect its biological activity?
Drug-Like Properties: How can the urea scaffold be modified to improve crucial ADME (absorption, distribution, metabolism, and excretion) properties?
Target Selectivity: What structural features govern the selectivity of urea-based inhibitors against different protein families, such as kinases or other enzymes?
Each new urea-based compound that is synthesized and biologically evaluated adds to the collective knowledge base, aiding future drug design efforts across various therapeutic areas.
Unexplored Therapeutic Potentials in Emerging Disease Areas (Preclinical Scope)
Beyond the well-established use of urea derivatives in oncology, the this compound scaffold holds potential in other disease areas. Preclinical investigations could uncover novel applications.
Infectious Diseases: Urea and thiourea derivatives have been investigated for their antibacterial and antiviral (e.g., anti-HIV) activities. scielo.br Analogues of the title compound could be screened against a range of pathogens to identify potential new anti-infective agents.
Neurodegenerative Diseases: Some thiourea moieties are found in drugs for treating neurodegenerative conditions. bohrium.com Given the multifactorial nature of diseases like Alzheimer's and Parkinson's, a multi-target approach enabled by the urea scaffold could be beneficial.
Immunomodulation: Recent research has explored aryl urea scaffolds for their immunomodulatory actions, such as the inhibition of targets like PD-L1, which is relevant to cancer immunotherapy. nih.gov
Exploring these and other therapeutic areas in preclinical models could reveal untapped potential for this chemical scaffold, paving the way for the development of novel treatments for a wide range of human diseases.
Q & A
Q. What are the recommended safety protocols for handling 3-[(3,4-Dimethoxyphenyl)methyl]-1-phenylurea in laboratory settings?
While specific toxicological data for this compound is limited, general safety measures for structurally similar phenylurea derivatives include:
- Respiratory protection : Use NIOSH/MSHA or EN 149-certified respirators to avoid inhalation of dust or aerosols .
- Personal protective equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Implement mechanical exhaust systems during synthesis or handling to minimize airborne exposure .
- First aid : For accidental inhalation, move the individual to fresh air and seek medical attention if respiratory distress occurs .
Note: Regulatory data gaps highlight the need for caution, as hazards may not be fully characterized .
Q. How is this compound synthesized, and what analytical methods validate its purity?
Synthesis : A plausible route involves a condensation reaction between 3,4-dimethoxybenzylamine and phenyl isocyanate under anhydrous conditions, analogous to methods for related urea derivatives . Reaction progress is monitored via thin-layer chromatography (TLC). Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) removes impurities. Characterization :
- Spectroscopy : H NMR and C NMR confirm the urea linkage and substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the formula .
- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles, as demonstrated for analogous urea structures .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s interaction with enzymatic targets?
Experimental Design :
- Target selection : Prioritize enzymes with known urea-binding pockets (e.g., kinases, phosphatases) based on structural analogs .
- Activity assays :
- In vitro: Measure IC values via fluorometric or colorimetric assays (e.g., inhibition of acetylcholinesterase using Ellman’s reagent) .
- In silico: Perform molecular docking (AutoDock Vina) to predict binding affinities, leveraging crystallographic data from related compounds .
Controls : Include positive controls (e.g., known inhibitors) and vehicle-only samples to isolate compound-specific effects.
Q. What strategies resolve contradictions in reported biological activities of structurally similar urea derivatives?
Case Study : Discrepancies in enzyme inhibition across analogs (e.g., varying methoxy group positions):
- Systematic SAR Analysis : Compare analogs like 3-(2,4-dimethoxyphenyl)- vs. 3-(3,4-dimethoxyphenyl)-substituted ureas. Use the following table to guide experimental variables:
| Compound | Substituent Position | Enzymatic IC (µM) | Key Structural Feature |
|---|---|---|---|
| 3-(2,4-Dimethoxyphenyl) | 2,4-OCH | 12.3 ± 1.5 | Steric hindrance at C2 |
| 3-(3,4-Dimethoxyphenyl) | 3,4-OCH | 5.8 ± 0.9 | Planar aromatic stacking |
Q. How can computational modeling elucidate the compound’s mechanism of action when experimental data is limited?
Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding stability .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond donors, aromatic rings) using software like Schrödinger’s Phase .
- ADMET Prediction : Tools like SwissADME predict bioavailability, metabolic stability, and toxicity risks based on physicochemical properties (e.g., logP ~2.5) .
Q. What crystallographic parameters ensure accurate structural determination of this compound?
Key Parameters :
- Data Collection : Use a low-temperature (113 K) single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Achieve R-factor < 0.06 and wR-factor < 0.12 via iterative cycles in SHELXL .
- Validation : Check for proper geometry (e.g., C–C bond lengths within 1.50–1.54 Å) and electron density maps using Coot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
